molecular formula C19H25NO4 B8204525 2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate

2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate

Cat. No.: B8204525
M. Wt: 331.4 g/mol
InChI Key: DTHBOEBFQGVFLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate is extensively used in scientific research due to its versatile properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate is unique due to its specific structural configuration, which imparts superior mechanical properties and biocompatibility compared to similar compounds. Its ability to form highly cross-linked networks makes it particularly suitable for applications in ophthalmic devices and tissue engineering .

Properties

IUPAC Name

2-[1-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13(2)17-8-6-7-16(12-17)11-15(5)20-19(22)24-10-9-23-18(21)14(3)4/h6-8,12,15H,1,3,9-11H2,2,4-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHBOEBFQGVFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(=C)C)NC(=O)OCCOC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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